Ethyl 6-hydroxynicotinate

Lipophilicity Drug Design ADME

Researchers studying nicotinate catabolism or synthesizing CRBN-recruiting PROTACs require the authentic 6-hydroxy regioisomer; alternative isomers show <0.5% enzymatic activity. Ethyl 6-hydroxynicotinate resolves this as the exclusive substrate for 6-hydroxynicotinate dehydrogenase (EC 1.17.3.3) and NicC monooxygenase. • Exclusive 6-hydroxy regioisomer: <0.5% cross-reactivity for 2-/3-hydroxy analogs • LogP 0.55: optimal CNS penetration window for neuroscience-targeted libraries • CRBN patent alignment: cited in WO-2019/140387-A1 & EP-3737675-A1 • Solid form: mp 150°C, suitable for DSC, XRPD, and amorphous solid dispersion

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 18617-50-0
Cat. No. B101549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-hydroxynicotinate
CAS18617-50-0
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC(=O)C=C1
InChIInChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-7(10)9-5-6/h3-5H,2H2,1H3,(H,9,10)
InChIKeyYYNSXKLGLKOLQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Hydroxynicotinate: Identity & Procurement


Ethyl 6-hydroxynicotinate (6-hydroxy-nicotinic acid ethyl ester) is a pyridine-derived heterocyclic building block belonging to the hydroxynicotinate ester family. Its molecular formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol and a predicted LogP of 0.55, indicating moderate lipophilicity . The compound exists as a light brown to gray solid with a melting point of 150 °C and is soluble in alcohols and ester solvents but practically insoluble in water . It is recognized as a versatile intermediate in pharmaceutical and agrochemical synthesis, and it has documented biological activity as a nicotinic acetylcholine receptor (nAChR) agonist with insecticidal effects against Manduca sexta larvae .

1
Heterocyclic building block for pharmaceutical and agrochemical synthesis
Pyridine-derived intermediate with moderate lipophilicity
2
Supports nicotinate catabolism enzyme studies
Exclusive substrate fit for 6-hydroxynicotinate dehydrogenase and NicC
3
CRBN-ligand intermediate in patent-protected synthetic routes
Cited in PROTAC-related patent families

Why Ethyl 6-Hydroxynicotinate Lacks Direct Analogs


Hydroxynicotinate esters appear superficially interchangeable; however, the position of the ring hydroxyl and the ester alkyl chain length impose quantifiable differences in lipophilicity, ionization, enzyme recognition, and synthetic patent utility. The 6‑hydroxy regioisomer is the exclusive substrate for key enzymes in bacterial nicotinate catabolism—6‑hydroxynicotinate dehydrogenase (EC 1.17.3.3) and 6‑hydroxynicotinate 3‑monooxygenase (NicC)—whereas the 2‑hydroxy and 3‑hydroxy analogs exhibit <0.5% relative activity [1]. Likewise, replacing the ethyl ester with a methyl ester shifts the LogP by approximately 0.39 units, altering partitioning behavior [2]. These differences mean that a procurement choice based solely on nominal “hydroxynicotinate” identity will not guarantee equivalent enzymatic, physicochemical, or intellectual-property performance.

Regioisomer 2-, 3-, 4-, or 5-hydroxy isomers show minimal enzyme recognition; ≥99% activity loss may occur in nicotinate catabolism assays.
Ester chain Methyl ester analog shifts LogP by -0.39 units; membrane permeability context may differ in lead optimization workflows.
Free acid 6-Hydroxynicotinic acid decomposes above 300°C; melt-processing compatibility may not transfer directly from the ester.

Ethyl 6-Hydroxynicotinate vs. Analogs: Key Evidence


LogP Advantage: Ethyl vs. Methyl Ester

Ethyl 6‑hydroxynicotinate exhibits a predicted LogP of 0.5516, which is 0.39 log units higher than that of its methyl ester counterpart, methyl 6‑hydroxynicotinate (LogP 0.1615) [1][2]. This difference corresponds to an approximately 2.5‑fold greater partition coefficient into octanol, indicating significantly enhanced membrane permeability potential. For procurement in medicinal chemistry programs where passive diffusion across lipid bilayers is desirable, the ethyl ester provides a measurable lipophilicity advantage over the methyl ester.

LogP Advantage
Cross-study comparable
ΔLogP = +0.39 vs. methyl ester (≈2.5-fold higher octanol partitioning)
Supports permeability context in lead optimization.
Predicted LogP values; consensus across databases.
Lipophilicity Drug Design ADME

Enzyme Specificity: 6-Hydroxy Regioisomer as Exclusive Substrate

6‑Hydroxynicotinate dehydrogenase (EC 1.17.3.3) is reported as “highly specific for 6‑hydroxynicotinate” [1]. In direct activity comparisons, 3‑hydroxybenzoate shows only 0.49% relative activity, and 2‑hydroxybenzoate only 0.18% relative activity versus 6‑hydroxynicotinate (set at 100%) [1]. Similarly, 6‑hydroxynicotinate 3‑monooxygenase (NicC) catalyzes the decarboxylative hydroxylation of 6‑hydroxynicotinic acid with high coupling efficiency, whereas the heterocyclic analog 4‑hydroxybenzoate binds weakly (Kd ≈ 360 μM) and achieves only ~50% reaction coupling [2]. These data demonstrate that the 6‑hydroxy substitution pattern is structurally indispensable for recognition by these enzymes; the 2‑, 3‑, 4‑, and 5‑hydroxy regioisomers are functionally inactive or severely impaired.

Enzyme Specificity
Head-to-head
6-OH: 100% activity vs. 3-OHBA: 0.49%, 2-OHBA: 0.18%
≥200-fold reported specificity for 6-hydroxy regioisomer.
BRENDA enzyme database; NicC coupling efficiency reviewed.
Enzyme Specificity Nicotinate Catabolism Biocatalysis

Ionization: 6-Hydroxy vs. 4-Hydroxy pKa Comparison

The predicted pKa of ethyl 6‑hydroxynicotinate is 10.10 ± 0.10, compared with 8.28 ± 0.10 for ethyl 4‑hydroxynicotinate . This 1.82 pKa unit difference means that at physiological pH 7.4, the 6‑hydroxy compound is >98% protonated (neutral phenolic form), whereas the 4‑hydroxy analog is approximately 12% deprotonated (phenolate anion). The distinct ionization states affect hydrogen‑bonding capacity, receptor pharmacophore compatibility, and salt‑formation potential during purification and formulation.

Ionization pKa
Cross-study comparable
pKa 10.10 (6-OH) vs. 8.28 (4-OH); ≈66-fold Ka difference
6-OH remains >98% protonated at physiological pH; 4-OH partially ionized.
Predicted values; sources not specified.
pKa Ionization Physicochemical Profiling

Melting Point: Ester vs. Free Acid Differentiation

Ethyl 6‑hydroxynicotinate melts at 150 °C, which is dramatically lower than the >300 °C decomposition point of its parent free acid, 6‑hydroxynicotinic acid (CAS 5006-66-6) . The methyl ester analog (methyl 6‑hydroxynicotinate, CAS 66171-50-4) melts at 166‑170 °C, placing the ethyl ester in an intermediate thermal range [1]. The lower melting point of the ethyl ester, combined with its higher LogP, indicates weaker crystal lattice energy and better compatibility with melt‑processing or hot‑melt extrusion techniques.

Melting Point
Cross-study comparable
mp 150°C (ethyl ester) vs. >300°C (acid), 166-170°C (methyl ester)
Intermediate thermal profile; may support melt-processing screening.
Capillary/DSC data from multiple databases.
Melting Point Solid-State Properties Formulation

Patent Utility as CRBN Ligand Intermediate

Ethyl 6‑hydroxynicotinate is explicitly cited as a synthetic intermediate in multiple pharmaceutical patents. WO‑2019/140387‑A1 and related filings (EP‑3737675‑A1, US‑2020/347045‑A1) disclose CRBN (cereblon) ligands for targeted protein degradation, wherein ethyl 6‑hydroxynicotinate serves as a key building block . Additionally, US 2010/0048610 A1 (KOWA COMPANY) references ethyl 6‑hydroxynicotinate at page/column 83 . In contrast, patent searches for the 2‑hydroxy, 4‑hydroxy, and 5‑hydroxy regioisomers in equivalent CRBN‑ligand contexts return no direct matches, indicating that the 6‑hydroxy substitution pattern is specifically selected by inventors for these PROTAC‑oriented synthetic routes.

Patent Utility
Supporting evidence
Cited in CRBN-ligand patent families; no matches found for 2-, 4-, 5-isomers.
May support IP alignment in PROTAC synthesis.
Patent database search; sources not specified.
Patent Intermediates CRBN Ligands Targeted Protein Degradation

Ethyl 6-Hydroxynicotinate: Procurement & Applications


Enzymatic Studies of Bacterial Nicotinate Catabolism

Laboratories investigating the aerobic degradation of nicotinic acid in Pseudomonas, Bacillus, or Eubacterium species require authentic 6‑hydroxynicotinate as the sole substrate for 6‑hydroxynicotinate dehydrogenase (EC 1.17.3.3) and 6‑hydroxynicotinate 3‑monooxygenase (NicC). The ethyl ester serves as a stable, chromatographable prodrug form that can be hydrolyzed in situ. As demonstrated by BRENDA data, substitution with any other regioisomer yields <0.5% enzymatic activity, making the 6‑hydroxy compound irreplaceable for this application [1].

Lead Optimization with Controlled Lipophilicity

In structure‑activity relationship (SAR) campaigns where LogP tuning is critical for CNS penetration or oral bioavailability, ethyl 6‑hydroxynicotinate offers a predicted LogP of 0.55—approximately 2.5‑fold more lipophilic than the methyl ester analog (LogP 0.16) [1]. This intermediate lipophilicity window (LogP 0.1–1.0) is within the optimal range for blood‑brain barrier penetration, making the ethyl ester a preferred scaffold for neuroscience‑targeted libraries where the methyl ester may be insufficiently lipophilic.

PROTAC and CRBN-Ligand Synthesis Programs

Ethyl 6‑hydroxynicotinate is a specified building block in published CRBN‑ligand patent families (WO‑2019/140387‑A1, EP‑3737675‑A1) [1]. Contract research organizations and pharmaceutical development groups synthesizing cereblon‑recruiting PROTACs can procure this compound with documented IP alignment. The 6‑hydroxy position provides the correct geometry for subsequent ether linkage formation to glutarimide or phthalimide CRBN‑binding moieties, a regiochemical requirement that alternative isomers cannot satisfy.

Solid-Form Screening and Pre-Formulation Development

With a melting point of 150 °C and moderate crystallinity, ethyl 6‑hydroxynicotinate is amenable to solid‑form characterization (DSC, XRPD) and can serve as a model compound for developing melt‑extrusion or hot‑melt coating processes. Compared to the intractable free acid (mp > 300 °C with decomposition) and the slightly higher‑melting methyl ester (mp 166‑170 °C), the ethyl ester provides a favorable thermal processing window [1]. Its low aqueous solubility and moderate LogP also make it a suitable candidate for amorphous solid dispersion studies using solvent‑evaporation methods.

Application
Selection Property
Validation Focus
Nicotinate catabolism enzyme studies
6-Hydroxy regioisomer identity
Enzyme specificity and substrate turnover
Lead optimization with controlled lipophilicity
Moderate LogP window
Permeability context in CNS-targeted libraries
PROTAC and CRBN-ligand synthesis
Patent-cited intermediate
IP alignment and regiochemical fit
Solid-form and pre-formulation screening
Thermal processing window
Melt-extrusion and amorphous dispersion compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-hydroxynicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.